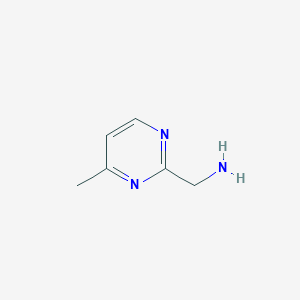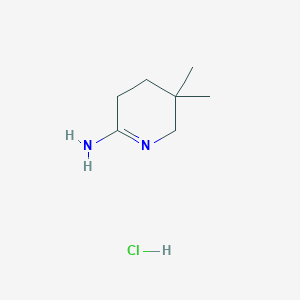
琥珀酸氢钠
描述
Monosodium succinate is a compound with the molecular formula C4H5NaO4 . It is a white crystalline powder with an assay of 98.0-102.0% .
Molecular Structure Analysis
Monosodium succinate has an average mass of 140.070 Da and a monoisotopic mass of 140.008560 Da . More detailed information about its molecular structure is not available from the search results.Chemical Reactions Analysis
While specific chemical reactions involving monosodium succinate are not detailed in the search results, one study discusses the use of succinate buffers in biologics products . The study indicates that the pH increases by approximately 1.2 units in 25 mM and 250 mM succinate buffers under pharmaceutically relevant freezing conditions. This is attributed to the selective crystallization of monosodium succinate .Physical And Chemical Properties Analysis
Monosodium succinate is a solid at 20 degrees Celsius . It has an average mass of 140.070 Da and a monoisotopic mass of 140.008560 Da . More detailed physical and chemical properties are not available from the search results.科学研究应用
1. 毒理学和致癌性研究
- 大鼠的毒理学/致癌性:琥珀酸氢钠是一种食品添加剂,在 2 年的时间里,以 1% 或 2% 的浓度连续添加到 F344 大鼠的饮用水中,未表现出任何毒性或致癌活性。该研究未发现由长期给予琥珀酸氢钠特别引起的毒性病变。这表明在这些测试条件下食用它是安全的 (Maekawa 等,1990)。
2. 对膀胱癌发生的影响
- 对大鼠膀胱病变的影响:在用 N-丁基-N-(4-羟基丁基)亚硝胺预处理后,当将琥珀酸氢钠喂给大鼠时,发现会增加膀胱中增生性或癌前病变的发生率。这表明琥珀酸氢钠在某些条件下可能在影响膀胱癌发生中发挥作用 (Masui 等,1990)。
3. 食品工业应用
- 食品中的鲜味特性:一项关于与琥珀酸氢钠密切相关的琥珀酸二钠的研究,突出了它对海鲜鲜味的影响。该研究提供了有关琥珀酸二钠鲜味特性的宝贵信息,并建议由于其良好的热稳定性和在某些条件下的强鲜味强度,在食品工业中得到更广泛的应用 (Ma 等,2020)。
4. 生物医学应用
- 生物金属的吸附:对可以结合生物金属的钛酸氢钠的研究也对环境净化或医学治疗中的琥珀酸氢钠有影响。该研究发现,钛酸氢钠对生物金属表现出高亲和力,并且没有明显的生物危害,这表明在净化生物环境或输送金属化合物用于治疗目的方面具有潜在的应用 (Hobbs 等,2006)。
5. 对代谢过程的影响
- 对组织代谢过程的影响:发现琥珀酸氢钠在低氧张力下会显着增加各种哺乳动物组织的耗氧量。这表明琥珀酸盐可能在维持暴露于降低氧张力的组织(例如循环休克)中的氧化速率方面发挥作用 (Furchgott 和 Shorr,1948)。
安全和危害
作用机制
Target of Action
Monosodium succinate, a salt of succinic acid, primarily targets the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle) in the mitochondria of cells . This cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism by oxidizing acetyl-CoA to produce energy in the form of ATP .
Biochemical Pathways
Monosodium succinate affects the citric acid cycle, a central metabolic pathway in all aerobic organisms . By participating in this cycle, monosodium succinate contributes to the production of ATP, the primary energy currency of cells . It also plays a role in the anaplerotic reactions, which replenish the cycle’s intermediates that may be used up for biosynthesis .
Pharmacokinetics
As a small, water-soluble molecule, it is likely to be rapidly absorbed and distributed throughout the body . As part of the citric acid cycle, it is metabolized in the mitochondria of cells .
Result of Action
The primary result of monosodium succinate’s action is the production of ATP, which provides energy for various cellular processes . Additionally, its participation in the citric acid cycle contributes to the synthesis of several key biomolecules, supporting cell growth and maintenance .
Action Environment
The action of monosodium succinate is influenced by various environmental factors. For instance, the presence of other citric acid cycle intermediates and enzymes can affect its utilization . Additionally, the pH and temperature of the cellular environment can impact the efficiency of the citric acid cycle . The availability of oxygen, a crucial element for the electron transport chain coupled with the citric acid cycle, is another important factor .
属性
IUPAC Name |
sodium;4-hydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSXALQTHVPDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020907 | |
| Record name | Monosodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monosodium succinate | |
CAS RN |
2922-54-5, 14047-56-4 | |
| Record name | Monosodium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monosodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOSODIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P699N4QOWE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does monosodium succinate affect pH in frozen solutions?
A: Monosodium succinate, along with succinic acid and disodium succinate, contributes to a phenomenon known as "pH swing" in frozen solutions. This occurs due to the sequential crystallization of these buffer components as the solution freezes. For instance, in a solution initially buffered to pH 4.0, the freeze-concentrate pH first increases due to succinic acid crystallization, followed by monosodium succinate, and finally disodium succinate, leading to a final pH drop [, ]. The direction and magnitude of this pH shift depend on the initial pH and buffer concentration.
Q2: What is the role of monosodium succinate in oral controlled-release drug delivery systems?
A: Monosodium succinate, and organic acids in general, can interact with Eudragit RS, a common coating material for controlled-release formulations. This interaction enhances the permeability of the Eudragit RS coating, influencing drug release. The undissociated form of succinic acid increases coating flexibility, while the dissociated form interacts electrostatically with the coating, promoting hydration and drug release []. This property is harnessed in sigmoidal release systems (SRS) for time-controlled drug delivery.
Q3: Can monosodium succinate be used as a food additive, and are there any safety concerns?
A: Monosodium succinate has been investigated as a potential antimicrobial agent in food preservation, particularly in combination with oregano essential oil for raw ground chicken []. While it demonstrates some efficacy in reducing Salmonella contamination and improving meat quality, further research is needed to evaluate its long-term effects and safety profile for human consumption.
Q4: How does the structure of monosodium succinate relate to its activity?
A: While specific structure-activity relationship (SAR) studies on monosodium succinate are limited within the provided research, the presence of sodium ions and the impact on urinary pH appear crucial for its potential promoting effect on urinary bladder carcinogenesis []. Further investigation into structural modifications and their impact on activity, potency, and selectivity would provide valuable insights.
Q5: Can monosodium succinate support bacterial growth, and what are its preferred conditions?
A: Research shows that Pseudomonas putida, an aerobic denitrifying bacterium, can utilize monosodium succinate as a carbon source for growth []. This bacterium thrives in a pH range of 5.0-7.5 and effectively degrades nitrate solutions. These findings highlight the potential of monosodium succinate in bioremediation applications, particularly in nitrate-rich environments.
Q6: How is monosodium succinate used in the synthesis of nanomaterials?
A: Monosodium succinate serves as a chelating and structure-directing agent in synthesizing mesoporous octahedron-shaped tricobalt tetroxide nanoparticles [, ]. These nanoparticles exhibit photocatalytic activity, effectively degrading toxic dyes under visible light. Monosodium succinate's role in controlling nanoparticle morphology and properties highlights its potential in material science applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)




![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)


